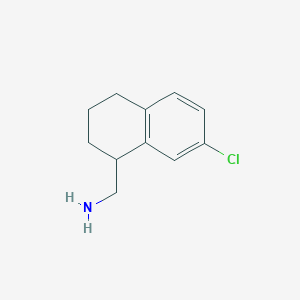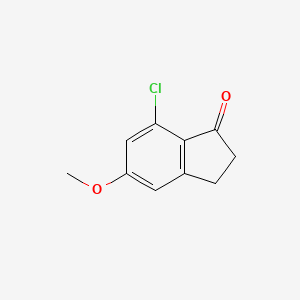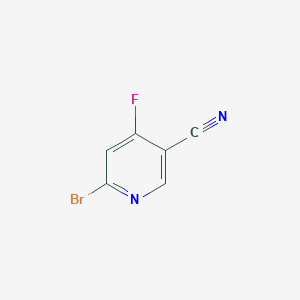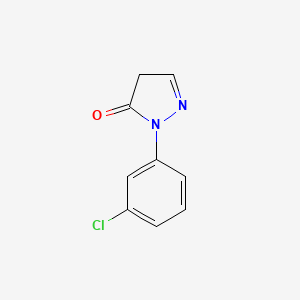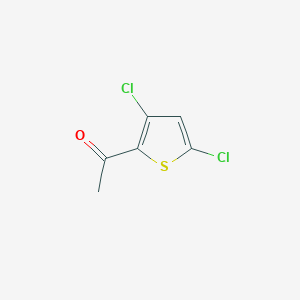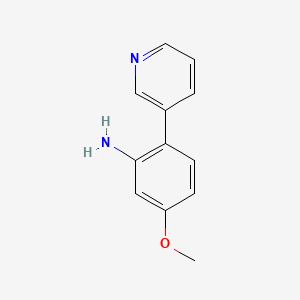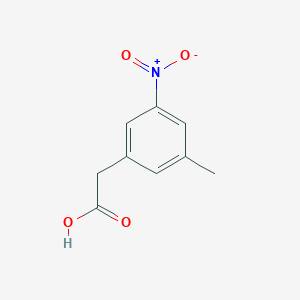
3-methoxy-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with methoxy and dione functional groups, making it a valuable scaffold for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 3-Methoxyquinazoline-2,4(1H,3H)-dione may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3-Methoxyquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group, which can affect its biological activity and solubility.
3-Methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical reactivity and biological properties.
3-Ethoxyquinazoline-2,4(1H,3H)-dione: Contains an ethoxy group, which can influence its pharmacokinetics and interactions with biological targets.
Uniqueness: The presence of the methoxy group in 3-Methoxyquinazoline-2,4(1H,3H)-dione enhances its lipophilicity and may improve its ability to cross biological membranes. This structural feature can also influence its binding affinity to molecular targets, making it a unique and valuable compound for drug discovery and other scientific research applications.
Propiedades
Número CAS |
41120-18-7 |
|---|---|
Fórmula molecular |
C9H8N2O3 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
3-methoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) |
Clave InChI |
AUHDNNHRDJYDDO-UHFFFAOYSA-N |
SMILES canónico |
CON1C(=O)C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)
